molecular formula C8H3Cl2F3O2 B1398619 5-Chloro-2-(trifluoromethoxy)benzoyl chloride CAS No. 1092461-17-0

5-Chloro-2-(trifluoromethoxy)benzoyl chloride

Cat. No. B1398619
M. Wt: 259.01 g/mol
InChI Key: LMIAGDMILIYRFG-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3Cl2F3O2 . It is a derivative of benzoic acid, with a trifluoromethoxy group and a chlorine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(trifluoromethoxy)benzoyl chloride consists of a benzene ring with a trifluoromethoxy group (-OCF3), a chlorine atom, and a benzoyl chloride group (-C(O)Cl) attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethoxy)benzoyl chloride is a powder at room temperature . Its molecular weight is 226.58 g/mol . More specific physical and chemical properties, such as its melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Chemical Reactions and Bond Energies

5-Chloro-2-(trifluoromethoxy)benzoyl chloride plays a significant role in chemical reactions involving bond dissociation energies. In research, it was used to understand the heat of formation and bond dissociation energy in benzene derivatives. The study provided insights into the electronic structure and bond energies within benzene derivatives, comparing them to cyclopropenyl-like structures (H. Lardin, John J Nash, P. Wenthold, 2002).

Environmental Chemistry and Organic Reactions

5-Chloro-2-(trifluoromethoxy)benzoyl chloride is significant in environmental chemistry and organic reactions. It has been used to study the oxidation of triclosan and the formation of chloroform and other chlorinated organics, highlighting the importance of understanding chemical reactions in drinking water treatment (K. L. Rule, V. R. Ebbett, P. Vikesland, 2005). Additionally, the compound's role in the formation of chlorite during chlorine dioxide oxidation of various substances is crucial in water purification, emphasizing the importance of functional group distribution and reaction mechanisms in chlorite formation (Wenhui Gan, Sirong Huang, Yuexian Ge, T. Bond, P. Westerhoff, Jiaxin Zhai, Xin Yang, 2019).

Photodissociation Studies

Photodissociation studies of benzoyl chloride, including 5-Chloro-2-(trifluoromethoxy)benzoyl chloride, have provided insights into the loss of chlorine atoms and the translational energy distribution of photofragments. This research is important in understanding the behavior of such compounds under UV radiation, with implications in various fields, including environmental chemistry and photochemistry (Christian T Matthaei, D. Mukhopadhyay, I. Fischer, 2021).

properties

IUPAC Name

5-chloro-2-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-4-1-2-6(15-8(11,12)13)5(3-4)7(10)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIAGDMILIYRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250814
Record name 5-Chloro-2-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethoxy)benzoyl chloride

CAS RN

1092461-17-0
Record name 5-Chloro-2-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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